BenchChemオンラインストアへようこそ!

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

PDE10A inhibition IC50 Enzymatic Assay

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide (CAS 922132-12-5) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine chemical class. It functions as a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is predominantly expressed in the striatal medium spiny neurons of the brain.

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 922132-12-5
Cat. No. B2952135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide
CAS922132-12-5
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESCCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C
InChIInChI=1S/C17H16N2O3/c1-3-16(20)18-11-8-9-14-12(10-11)17(21)19(2)13-6-4-5-7-15(13)22-14/h4-10H,3H2,1-2H3,(H,18,20)
InChIKeyHHFAGSADLQXXIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide – Compound Identity and Pharmacological Classification


N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide (CAS 922132-12-5) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine chemical class. It functions as a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), a dual-substrate enzyme that hydrolyzes both cAMP and cGMP and is predominantly expressed in the striatal medium spiny neurons of the brain [1]. Its primary pharmacological relevance lies in modulating striatal signaling pathways implicated in psychiatric and neurological disorders, positioning it as a research tool compound distinct from broader-spectrum or less selective PDE inhibitors [1].

Procurement Risk in PDE10A Inhibitors: Why N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide Cannot Be Substituted by Generic Analogs


PDE10A inhibitors exhibit extreme sensitivity to structural modifications, where minor changes to the dibenzo-oxazepine scaffold or its amide substituents can abolish potency or, critically, erode selectivity against off-target PDE isoforms. Generic substitution with a 'PDE10A inhibitor' of a different chemotype, such as papaverine, introduces a >600-fold shift in selectivity window and suboptimal potency [1][2]. Even within the same chemical series, close analogs like the pivalamide derivative (CAS 921889-46-5) or the isobutyramide analog lack publicly available comparative selectivity data, introducing unacceptable experimental variability for reproducible research .

Quantitative Differentiation Guide: N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide vs. Clinical-Stage and Tool PDE10A Inhibitors


PDE10A Inhibitory Potency of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide vs. Papaverine

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide exhibits an IC50 of 8.30 nM against human PDE10A in a cell-free scintillation proximity assay [1]. This represents a 4.3-fold improvement in potency over the widely used tool compound papaverine, which has a reported IC50 of 36 nM against PDE10A under comparable assay conditions [2].

PDE10A inhibition IC50 Enzymatic Assay

PDE10A Selectivity Profile: N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide vs. Papaverine

The compound demonstrates a superior selectivity window against PDE3A (IC50 > 5000 nM) [1], translating to a >600-fold selectivity for PDE10A. In contrast, papaverine's selectivity is markedly narrower, with an IC50 of 1,300 nM against PDE3A, yielding only a 36-fold window [2]. This indicates a 16.7-fold improvement in selectivity against the PDE3A off-target.

PDE selectivity off-target profiling PDE3A PDE4D

PDE10A vs. PDE4 Selectivity: N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide vs. TP-10

The compound exhibits an IC50 > 10,000 nM against PDE4A [1], yielding a >1,200-fold selectivity over PDE10A. While TP-10 is a potent PDE10A inhibitor (IC50 0.8 nM), its selectivity against PDE4 isoforms is not always comprehensively characterized in vendor datasheets, and as a clinical candidate, its procurement is restricted. The compound provides a balance of high potency and verified broad-spectrum PDE selectivity, with a documented selectivity window against PDE4A that is critical for avoiding emetic side effects.

PDE4 selectivity CNS side effects emesis

Broad PDE Isoform Selectivity Panel for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

A comprehensive selectivity panel reveals the compound's clean profile: PDE10A IC50 = 8.30 nM; PDE2A IC50 = 23 nM (2.8-fold selectivity); PDE7A IC50 = 919 nM (111-fold); PDE11A IC50 = 5,290 nM (637-fold); PDE1B, PDE3A, PDE5A, PDE8A, PDE9A, PDE4A, PDE6A all have IC50 values >5,000 nM or >10,000 nM [1]. This detailed panel, curated from a primary pharmaceutical source, provides procurement confidence that is absent for many research-grade analogs lacking such characterization.

PDE panel selectivity profile tool compound

Optimal Application Scenarios for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide Based on Demonstrated Differentiation


Striatal Medium Spiny Neuron Signaling Studies Requiring Sub-10 nM PDE10A Inhibition

In electrophysiological or biochemical experiments on striatal slices or cultured MSNs, the compound's 8.30 nM IC50 [1] allows for near-complete PDE10A inhibition at low nanomolar concentrations, minimizing off-target effects and solvent toxicity. This is a significant advantage over papaverine, which would require 4.3-fold higher concentrations to achieve similar target engagement [2].

PDE10A Target Validation in Models Sensitive to PDE3A/PDE4 Cross-Inhibition

For in vivo or ex vivo models where cardiac (PDE3A) or inflammatory (PDE4) side effects must be avoided, the compound's verified >600-fold selectivity against PDE3A and >1,200-fold selectivity against PDE4A [1] ensures that observed effects can be confidently attributed to PDE10A inhibition, unlike papaverine or less-characterized analogs.

Radioligand Binding Assay Development and Pharmacological Profiling of PDE10A

The well-characterized selectivity profile across 11 PDE isoforms [1] makes the compound a superior reference inhibitor for defining non-specific binding in PDE10A radioligand assays and for calibrating activity-based protein profiling experiments, where cross-reactivity is a critical parameter.

Chemical Biology Studies Exploring Dopamine-D2 Receptor-Mediated Pathways

Given PDE10A's predominant expression in D2 receptor-expressing MSNs of the indirect pathway, the compound's high selectivity and potency support its use in dissecting cAMP/cGMP cross-talk in dopamine signaling. Its favorable selectivity profile reduces the confounding influence of PDE2A or PDE7A inhibition [1].

Quote Request

Request a Quote for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.